3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine is a complex organic compound that features a benzodioxole ring, an ethoxy group, a methylbenzenesulfonyl group, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Ethoxy Group: This step might involve the ethylation of a suitable precursor.
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and suitable electrophiles.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions might target the sulfonyl group or the pyrrolidine ring.
Substitution: The ethoxy and methyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidine
- 3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine
Uniqueness
The unique combination of functional groups in 3-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylbenzenesulfonyl)pyrrolidine might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2-ethoxy-5-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-3-24-18-6-4-14(2)10-20(18)27(22,23)21-9-8-16(12-21)15-5-7-17-19(11-15)26-13-25-17/h4-7,10-11,16H,3,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUABVXULQTULSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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